N-Acetyldemethylphosphinothricin

概要

説明

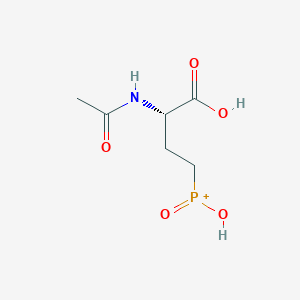

N-Acetyldemethylphosphinothricin is a chemical compound with the molecular formula C6H12NO5P. It is known for its role as an intermediate in the biosynthesis of phosphinothricin tripeptide, a compound with herbicidal activity. This compound is characterized by its ability to inhibit glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants and bacteria .

準備方法

Synthetic Routes and Reaction Conditions

N-Acetyldemethylphosphinothricin is typically synthesized through a series of chemical reactions involving phosphorus oxychloride and acetyl chloride. The process involves the acetylation of demethylphosphinothricin, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microbial fermentation. Streptomyces species, such as Streptomyces viridochromogenes and Streptomyces hygroscopicus, are known to produce this compound as part of their secondary metabolism. The genes responsible for its biosynthesis have been cloned and characterized, allowing for optimized production through genetic engineering .

化学反応の分析

Types of Reactions

N-Acetyldemethylphosphinothricin undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using reagents like hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced form, typically using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, in anhydrous solvents.

Substitution: Halogens like chlorine or bromine, under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups .

科学的研究の応用

Agricultural Applications

Herbicide Development

NADPT is primarily utilized as a herbicide due to its ability to inhibit glutamine synthetase, an enzyme critical for nitrogen metabolism in plants. This inhibition leads to an accumulation of toxic levels of ammonia, ultimately resulting in plant death. The compound is particularly effective against broadleaf weeds and has been integrated into genetically modified crops to enhance herbicide resistance.

- Transgenic Plants : Research has demonstrated that plants genetically modified to express phosphinothricin acetyltransferase (PAT) can metabolize NADPT efficiently, rendering them resistant to its herbicidal effects. For instance, tobacco and carrot plants engineered for this resistance showed rapid N-acetylation of L-phosphinothricin, indicating a successful metabolic pathway that protects the plants from herbicide toxicity .

- Field Trials : Studies conducted on transgenic crops have shown that the application of NADPT leads to significant weed control while minimizing damage to the crop itself. For example, trials with genetically modified rice varieties expressing PAT have shown enhanced resistance to glufosinate ammonium, a related herbicide .

Pharmaceutical Applications

Potential Therapeutic Uses

Beyond its agricultural applications, NADPT exhibits potential therapeutic properties. Its mechanism as a glutamine synthetase inhibitor suggests possible roles in treating conditions related to ammonia toxicity.

- Neuroprotective Effects : Some studies have explored the use of NADPT in neuropharmacology, particularly its effects on neurotransmitter systems. The compound's ability to modulate GABAergic activity may offer insights into treatments for neurological disorders characterized by excitotoxicity .

- Prodrug Design : The metabolic transformations associated with phosphinic compounds like NADPT provide a foundation for prodrug design. By leveraging its biochemical properties, researchers aim to develop new therapeutic agents that can selectively target specific pathways in disease states .

Environmental Impact and Safety

Assessment of Non-target Effects

Research into the environmental safety of NADPT has been crucial for its acceptance as an agricultural product. Studies have focused on understanding the degradation pathways and potential impacts on non-target organisms.

- Metabolic Pathways : The stability of NADPT in various environmental conditions has been assessed. It was found that the compound undergoes N-acetylation rapidly in resistant plants, which minimizes its persistence in the environment and reduces potential toxicity to non-target species .

- Ecotoxicological Studies : Evaluations have indicated that while NADPT is effective against target weeds, its application does not significantly harm beneficial soil microorganisms or other flora when used according to recommended guidelines .

Case Studies

作用機序

N-Acetyldemethylphosphinothricin exerts its effects by inhibiting glutamine synthetase, an enzyme involved in the synthesis of glutamine from glutamate and ammonia. This inhibition leads to the accumulation of ammonia in cells, which is toxic and ultimately results in cell death. The compound targets the active site of the enzyme, preventing the binding of its natural substrates .

類似化合物との比較

Similar Compounds

Phosphinothricin: A similar compound with herbicidal activity, known for its ability to inhibit glutamine synthetase.

Phosphinothricin Tripeptide: A tripeptide containing phosphinothricin, used as a broad-spectrum herbicide.

N-Acetylphosphinothricin: Another acetylated derivative of phosphinothricin, with similar biological activity

Uniqueness

N-Acetyldemethylphosphinothricin is unique due to its specific role as an intermediate in the biosynthesis of phosphinothricin tripeptide. Its ability to inhibit glutamine synthetase makes it a valuable compound for research and industrial applications, particularly in the development of herbicides targeting resistant weed species .

生物活性

N-Acetyldemethylphosphinothricin (N-AcDMPT) is a significant compound in agricultural biotechnology, primarily recognized for its role as a substrate in the biosynthesis of phosphinothricin tripeptide (PTT), a potent herbicide. This article delves into the biological activity of N-AcDMPT, exploring its synthesis, enzymatic interactions, and implications in herbicide resistance.

1. Overview of this compound

N-AcDMPT is an acetylated derivative of demethylphosphinothricin, which itself is a structural analog of the amino acid glutamate. Its biological significance stems from its function in the biosynthetic pathway leading to PTT, which inhibits glutamine synthetase (GS), an enzyme critical for nitrogen metabolism in plants.

2. Synthesis and Biosynthesis Pathway

The biosynthesis of N-AcDMPT involves nonribosomal peptide synthetases (NRPS), which are responsible for assembling peptide structures without the need for mRNA templates. The key enzyme in this pathway is PhsA, which specifically activates N-AcDMPT as an adenylate and thioester.

Table 1: Enzymatic Activity in N-AcDMPT Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| PhsA | Activates N-AcDMPT | N-AcDMPT | Thioesterified N-AcDMPT |

| PTTS I | Assembles peptide backbone | N-AcDMPT, alanine | PTT |

The specificity of PhsA towards N-acetylated substrates highlights the importance of acetylation in the activation process, as unacylated forms are not accepted by the enzyme .

N-AcDMPT exhibits biological activity primarily through its role as a precursor in the synthesis of PTT. PTT acts as a potent herbicide by inhibiting GS activity, leading to an accumulation of toxic ammonium levels within plant tissues. This inhibition disrupts nitrogen metabolism, ultimately causing plant death.

Case Study: Herbicide Resistance Mechanisms

Research has shown that certain genetically modified plants express high levels of phosphinothricin acetyltransferase (PAT), which can detoxify PTT by converting it into N-acetylglufosinate, a non-toxic metabolite. This mechanism allows these plants to survive applications of PTT while effectively controlling weed populations .

4. Research Findings on Biological Activity

Several studies have investigated the biological effects of N-AcDMPT and its derivatives:

- Toxicity Studies : In vitro experiments have demonstrated that N-AcDMPT can inhibit GS activity in various plant species, with varying degrees of sensitivity observed among different species .

- Metabolic Pathways : Metabolic studies indicated that when plants are exposed to PTT, they can convert it into different metabolites depending on their genetic makeup and expression levels of detoxifying enzymes .

5. Implications for Agricultural Biotechnology

The ability to manipulate the biosynthesis pathway of N-AcDMPT and its derivatives presents opportunities for developing herbicide-resistant crops. By understanding the enzymatic mechanisms involved, researchers can design crops that either tolerate or detoxify phosphinothricin-based herbicides.

6. Conclusion

This compound plays a crucial role in the biosynthesis and action of phosphinothricin tripeptide, making it an important compound in herbicide development and agricultural biotechnology. Ongoing research into its biological activity will continue to inform strategies for effective weed management and crop protection.

特性

IUPAC Name |

[(3S)-3-acetamido-3-carboxypropyl]-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NO5P/c1-4(8)7-5(6(9)10)2-3-13(11)12/h5H,2-3H2,1H3,(H2-,7,8,9,10,11,12)/p+1/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHRFRPXRQYSSY-YFKPBYRVSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC[P+](=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC[P+](=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928881 | |

| Record name | {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135093-66-2 | |

| Record name | N-Acetyldemethylphosphinothricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135093662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。